molecular formula C19H12F3N3O2S2 B2694246 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114597-35-1

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2694246
CAS No.: 1114597-35-1
M. Wt: 435.44
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Description

This heterocyclic compound features a fused thiazolo[3,4-a]quinazoline core with a sulfanylidene group (C=S) at position 1, a methyl substituent at position 7, and a ketone (oxo) group at position 3. The carboxamide moiety at position 3 is linked to a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability—a common strategy in medicinal chemistry . The compound’s structural complexity arises from its polycyclic framework, which likely influences its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Synthetic routes for analogous thiazoloquinazolines typically involve cyclization reactions of thioamide precursors or coupling of functionalized quinazoline intermediates with thiazole derivatives. Characterization methods include high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (1H, 13C) for structural elucidation, supported by density functional theory (DFT) calculations to validate tautomeric forms . Crystallographic analysis using programs like SHELXL or ORTEP-III could further resolve its three-dimensional conformation .

Properties

IUPAC Name

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c1-9-5-6-13-12(7-9)16(26)24-15-14(29-18(28)25(13)15)17(27)23-11-4-2-3-10(8-11)19(20,21)22/h2-8H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCZHHIGMXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the construction of the quinazoline ring system. The final step involves the introduction of the trifluoromethylphenyl group and the carboxamide functionality. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinazoline rings can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural relatives can be categorized by their heterocyclic cores, substituents, and bioactivity profiles:

Compound Name Core Structure Key Substituents Notable Features
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidine-indole 4-Trifluoromethylphenyl, chloro, phenyl Carboxamide linkage; halogenated aryl groups enhance binding affinity
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazoline 4-Chlorophenyl, thioxo Thioamide group; potential for tautomerism
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)-3-fluorobenzamide Imidazopyrimidine Fluorophenyl, methyl Fluorine substituent improves bioavailability
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline Dichlorophenyl, pyridinyl Chlorine and pyridine enhance target selectivity

Key Observations :

  • Core Heterocycles : The thiazoloquinazoline core distinguishes the target compound from imidazoquinazolines (e.g., ) and imidazopyrimidines (e.g., ). The fused thiazole ring may confer unique electronic effects, influencing dipole moments and solubility.
  • Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with chlorophenyl () or fluorophenyl () moieties.
  • Tautomerism and Reactivity : The sulfanylidene (C=S) group in the target compound may exhibit tautomerism, similar to the thioamide in , which can affect hydrogen-bonding patterns and enzymatic recognition .
Physicochemical and Pharmacokinetic Properties

While direct biological data for the target compound are unavailable, insights can be inferred from analogues:

  • Metabolic Stability: Fluorinated and trifluoromethylated compounds generally resist oxidative metabolism, extending half-life relative to non-halogenated analogues .
  • Binding Affinity: Docking studies (as in ) suggest that minor structural changes, such as replacing thiazolo with imidazolo cores, can significantly alter binding pocket interactions due to differences in hydrogen-bonding capacity and steric bulk.

Biological Activity

The compound 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazoloquinazolines. The specific compound has shown promising results in various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was evidenced by increased activity of caspase-8 and loss of mitochondrial membrane potential in treated cells .
    • The induction of apoptosis was confirmed using assays such as Annexin V binding and acridine orange/ethidium bromide staining.
  • Cell Line Studies :
    • In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including DLD-1 (colon cancer) and HT-29 (colorectal cancer). The reduction in viability was significant at concentrations as low as 0.5 µM .
    • Notably, a study reported that 66.6% of DLD-1 cells exhibited active caspase-8 following treatment, indicating a robust apoptotic response .

Comparative Analysis with Other Compounds

A comparative analysis of the biological activity of this compound against other known anticancer agents reveals its relative efficacy:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-Methyl-5-Oxo...DLD-10.5Apoptosis via caspase activation
RoscovitineDLD-17.4CDK inhibition
5-FluorouracilHT-2910Antimetabolite

Case Study 1: Apoptosis Induction

A pivotal study investigated the apoptosis-inducing effects of the compound on colorectal cancer cells. Results indicated that treatment led to a significant increase in apoptotic markers and a decrease in p53 levels, suggesting that the compound may operate independently of p53-mediated pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, and how can reaction yields be improved?

  • Methodology : Begin with a base-catalyzed condensation of thiazoloquinazoline precursors with trifluoromethylphenyl isocyanides in polar aprotic solvents (e.g., DMF or DMSO). Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to halide intermediates) and reaction time (12–24 hours at 60–80°C) to maximize yield . Monitor intermediates via TLC or HPLC. Post-reaction, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Variables : Solvent polarity, temperature, and catalyst (e.g., K₂CO₃ or Et₃N) significantly impact cyclization efficiency. For example, DMF enhances solubility of aromatic intermediates compared to THF .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the core thiazoloquinazoline framework and confirm sulfanylidene substitution patterns. Use single-crystal diffraction data (e.g., Mo-Kα radiation) to assign bond lengths and angles .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies trifluoromethylphenyl (δ ~7.5–8.0 ppm for aromatic protons) and sulfanylidene groups (δ ~2.5–3.5 ppm for methyl protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

  • Methodology :

  • Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
  • Stability protocols : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Monitor via periodic NMR or LC-MS over 6–12 months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density in the thiazoloquinazoline core, identifying reactive sites for substitution .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with ΔG < –8 kcal/mol .
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. For example, sulfoxidation of the sulfanylidene group may reduce potency in vivo .
  • Adjust dosing regimens (e.g., sustained-release formulations) or modify substituents (e.g., replace trifluoromethyl with cyano) to enhance stability .

Q. What strategies are effective for synthesizing and characterizing inorganic salts of this compound?

  • Methodology :

  • Salt formation : React the free base with HCl, H₂SO₄, or sodium acetate in ethanol/water. Monitor pH (4–6) to precipitate salts .
  • Characterization :
  • PXRD : Compare diffraction patterns to free base to confirm new crystal phases.
  • DSC/TGA : Assess thermal stability (e.g., decomposition >200°C for hydrochloride salt) .
  • Solubility testing : Measure in biorelevant media (FaSSIF/FeSSIF) to evaluate salt utility in formulations .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodology :

  • Intermediate toxicity : Use fume hoods and PPE (gloves, goggles) for azide or isocyanide intermediates. Follow protocols for explosion hazards (e.g., avoid grinding dry azides) .
  • Waste disposal : Quench reactive groups (e.g., sodium hypochlorite for sulfhydryl compounds) before disposal .
  • Documentation : Adhere to GHS codes (e.g., P201: "Obtain special instructions before use"; P210: "Keep away from heat/sparks/open flames") .

Q. How can researchers resolve contradictions in pharmacological data across different cell lines?

  • Methodology :

  • Cell line validation : Authenticate lines via STR profiling. Compare receptor expression (e.g., qPCR or flow cytometry) to contextualize potency variations .
  • Off-target screening : Use kinase profiling panels (Eurofins) to identify unintended interactions (e.g., hERG inhibition causing cytotoxicity) .
  • Pathway analysis : Apply RNA-seq or phosphoproteomics to map signaling cascades affected by the compound, prioritizing conserved mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.